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Compound of Interest

Compound Name: PYD-106

Cat. No.: B610347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of PYD-
106, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.

The information presented herein is compiled from foundational research and is intended to

serve as a detailed resource for professionals in the fields of neuroscience and drug

development.

Introduction
PYD-106 is a stereoselective pyrrolidinone derivative that has been identified as a selective

positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3][4][5]

NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in

the central nervous system.[5][6] The diverse subunit composition of NMDA receptors (typically

comprising two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and

biophysical properties. The selective modulation of specific NMDA receptor subtypes, such as

those containing GluN2C, presents a promising therapeutic strategy for various neurological

and psychiatric disorders.[7]

Mechanism of Action
PYD-106 enhances the function of GluN2C-containing NMDA receptors through a positive

allosteric mechanism.[1] It does not act as a direct agonist, meaning it does not activate the

receptor on its own. Instead, it potentiates the receptor's response to the binding of the
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endogenous agonists, glutamate and glycine.[1] The primary mechanism of this potentiation

involves an increase in the channel opening frequency and open time.[1][2][3][4]

The binding site for PYD-106 has been proposed to be located at a novel allosteric site at the

interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of

the GluN2C subunit.[1][2][6][8][9] This is distinct from the binding sites for the agonists

glutamate (on GluN2) and glycine (on GluN1). Mutagenesis studies have identified key

residues within this pocket (Arg194, Ser470, and Lys470 on GluN2C) that are critical for the

modulatory effect of PYD-106.[1][2]

PYD-106 Allosteric Modulation of NMDA Receptor Signaling.

Selectivity Profile
PYD-106 exhibits notable selectivity for NMDA receptors containing the GluN2C subunit.

NMDA Receptor Subtypes: At a concentration of 30 μM, PYD-106 does not significantly

affect the function of NMDA receptors composed of GluN1/GluN2A, GluN1/GluN2B, or

GluN1/GluN2D subunits.[1][2][3] It selectively enhances the responses of di-heteromeric

GluN1/GluN2C receptors but not tri-heteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3][4]

The inclusion of residues from GluN1-exon 5 has been shown to reduce the effects of PYD-
106.[1][2]

Other Receptors: PYD-106 has been evaluated for off-target effects. At 30 μM, it does not

impact the function of AMPA and kainate receptors.[1][2][3] However, in a broader screening

panel, 10 μM of PYD-106 demonstrated significant inhibition (>50%) of the kappa-opioid

receptor, the dopamine transporter, and the adrenergic α2C receptor.[1]

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and

efficacy of PYD-106.

Table 1: Efficacy of PYD-106 on GluN1/GluN2C Receptors
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Parameter Value Cell System Notes Reference

EC50 13 ± 1.0 μM HEK-293 Cells

For
enhancement
of whole-cell
current
responses.

[1]

EC50 14 ± 1.1 µM
Xenopus

Oocytes

On GluN1-

1a/GluN2C

receptors.

[1]

EC50 5.6 ± 0.4 µM
Xenopus

Oocytes

On GluN1-

1b/GluN2C

receptors.

[1]

Maximal

Potentiation
221% of control HEK-293 Cells

At 50 μM PYD-

106 with maximal

glutamate and

glycine.

[1][2][3]

| Maximal Potentiation | 224 ± 4.5% of control | HEK-293 Cells | At 50 µM PYD-106. |[1] |

Table 2: Binding Affinity and Dissociation Constants of PYD-106

Parameter Target Value Assay Type Reference

KD
GluN1/GluN2C
Receptor

30 μM
Estimated
from koff/kon

[1]

Ki
Kappa-Opioid

Receptor
6.1 μM Binding Assay [1]

Ki
α2C Adrenergic

Receptor
> 10 μM Binding Assay [1]

| Ki | Dopamine Transporter | > 10 μM | Binding Assay |[1] |

Experimental Protocols
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The pharmacological profile of PYD-106 was characterized using established

electrophysiological and molecular biology techniques.

5.1. Recombinant Receptor Expression

Cell Lines: Human Embryonic Kidney (HEK-293) cells and Xenopus laevis oocytes were

used for the expression of recombinant NMDA receptors.

Transfection/Injection: HEK-293 cells were transiently transfected with plasmids encoding

the desired NMDA receptor subunits (e.g., rat GluN1-1a and GluN2C). Xenopus oocytes

were injected with cRNA for the respective subunits.

5.2. Electrophysiological Recordings

Two-Electrode Voltage-Clamp (TEVC) in Oocytes:

Oocytes expressing the NMDA receptors were placed in a recording chamber and

perfused with a recording solution.

The oocytes were voltage-clamped, typically at -40 mV to -70 mV.

Agonist solutions (glutamate and glycine) with or without PYD-106 were applied to elicit

currents.

Concentration-response curves were generated by applying a range of agonist or

modulator concentrations and measuring the peak current response.

Whole-Cell and Outside-Out Patch-Clamp in HEK-293 Cells:

HEK-293 cells expressing the receptors were identified for recording.

For whole-cell recordings, a patch pipette was used to form a high-resistance seal with the

cell membrane, and the membrane patch was then ruptured to gain electrical access to

the cell's interior.

For outside-out patches, a small patch of membrane was excised from the cell, with the

extracellular side of the receptor facing the bath solution. This allows for the study of

single-channel currents.
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The cells or patches were voltage-clamped, and currents were recorded in response to the

rapid application of agonists and PYD-106.

Preparation

Electrophysiological Recording

Data Analysis

Plasmid DNA
(GluN1, GluN2C)

Transfection

HEK-293 Cell Culture

Receptor Expression
(24-48h)

Whole-Cell Patch Clamp Setup

Cells selected for recording

Application of Glutamate, Glycine +/- PYD-106

Current Recording

Concentration-Response
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EC50 & Hill Slope
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Click to download full resolution via product page

Workflow for Electrophysiological Characterization of PYD-106.

5.3. Structural Biology

Cryo-Electron Microscopy (Cryo-EM): The structure of the human GluN1a-GluN2C NMDA

receptor bound to PYD-106 has been determined using single-particle cryo-EM.[7][10] This

technique involves flash-freezing the purified receptor-ligand complex and imaging a large

number of individual particles with an electron microscope. The resulting images are then

computationally reconstructed to generate a high-resolution three-dimensional model of the

protein structure.[7]

Summary and Future Directions
PYD-106 is a valuable pharmacological tool for studying the function of GluN2C-containing

NMDA receptors. Its selectivity and well-characterized mechanism of action make it a lead

compound for investigating the therapeutic potential of modulating this specific receptor

subtype. Future research will likely focus on in vivo studies to assess the pharmacokinetic and

pharmacodynamic properties of PYD-106 and its analogs in animal models of neurological

disorders. Furthermore, the off-target activities at the kappa-opioid receptor and dopamine

transporter will need to be addressed through medicinal chemistry efforts to improve the

selectivity profile for potential clinical development. The high-resolution structural information

now available will be instrumental in guiding the rational design of next-generation GluN2C-

selective modulators with enhanced therapeutic properties.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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